

Structural and Spectroscopic Overview of Glutaramic Acid

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Compound of Interest

Compound Name: *Glutaramic acid*

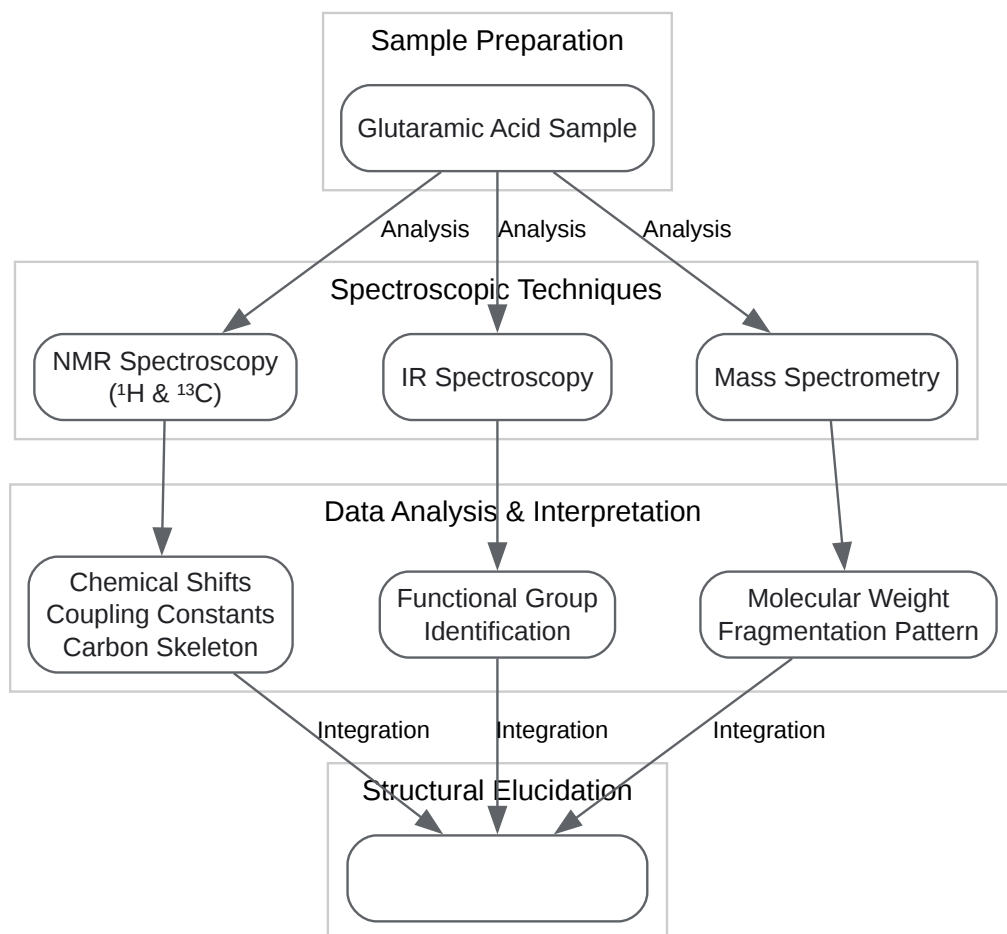
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Glutaramic acid, the mono-amide of glutaric acid, is a C5 dicarboxylic acid derivative with the chemical formula $C_5H_9NO_3$. Its structure, featuring both a carboxylic acid and an amide functional group, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral properties is paramount for its unambiguous identification, purity assessment, and the study of its role in various chemical and biological systems. This guide will dissect the characteristic signals of **glutaramic acid** in 1H NMR, ^{13}C NMR, IR, and MS, providing a holistic view for its structural elucidation.

The overall workflow for the comprehensive spectral analysis of **glutaramic acid** integrates three core techniques to build a complete structural profile.

Figure 1. Integrated Workflow for Spectral Analysis



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Caption: Integrated workflow for the spectral analysis of **glutaramic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For **glutaramic acid**, both ^1H and ^{13}C NMR provide specific, invaluable information.

¹H NMR Spectral Analysis

The proton NMR spectrum of **glutaramic acid** is expected to show distinct signals for the protons on the aliphatic chain. The chemical environment of each proton dictates its chemical shift (δ), influenced by the electronegativity of the adjacent amide and carboxylic acid groups. Protons closer to these electron-withdrawing groups will be deshielded and appear further downfield.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Integration
H α (to COOH)	~2.43	Triplet (t)	2H
H β	~1.90	Quintet (quint)	2H
H γ (to CONH ₂)	~2.1 - 2.3	Triplet (t)	2H
-NH ₂	Variable (broad)	Singlet (s, br)	2H
-COOH	Variable (broad)	Singlet (s, br)	1H

Note: Data is based on typical values for similar structures and may vary with solvent and concentration. Data for the closely related glutaric acid shows protons at the 2 and 4 positions at ~2.43 ppm and the proton at the 3 position at ~1.90 ppm in D₂O.[1][2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C (about 1.1%), carbon-carbon coupling is not observed, resulting in a spectrum of singlets for each unique carbon atom under standard proton-decoupled conditions.[3]

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~186.0
C=O (Amide)	~175 - 180
C α (to COOH)	~40.0
C β	~25.7
C γ (to CONH ₂)	~35 - 40

Note: Data is based on typical values and data for the closely related glutaric acid, which shows signals at approximately 186.0 ppm (C=O), 40.0 ppm (C α), and 25.7 ppm (C β) in D₂O. [\[4\]](#)

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of **glutaramic acid**.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

- **Glutaramic acid** sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR tube (5 mm)
- Pipettes and vials

Procedure:

- **Sample Preparation:** Accurately weigh the **glutaramic acid** sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure the sample is fully dissolved.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.

- Instrumentation:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be collected to ensure a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

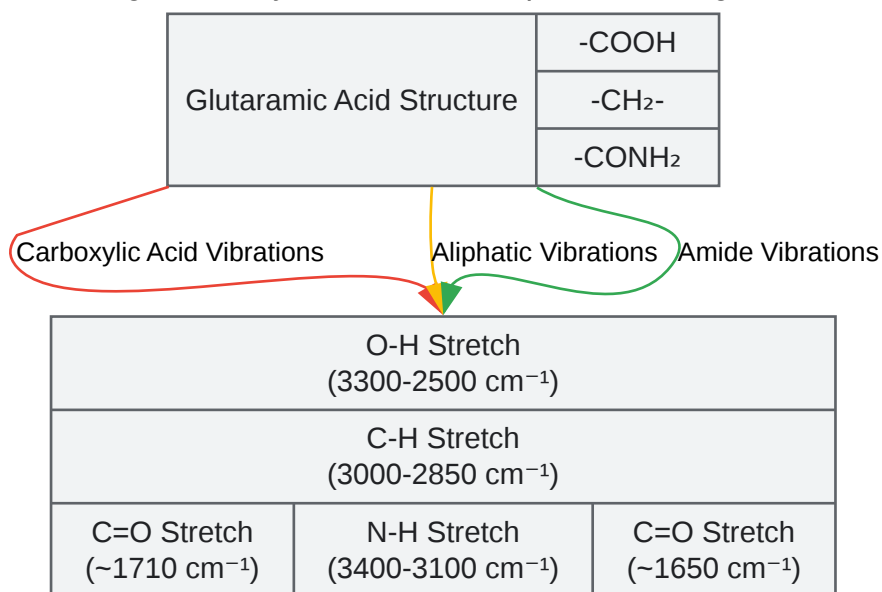
Characteristic Absorption Bands

Glutaramic acid possesses several key functional groups that give rise to characteristic peaks in the IR spectrum.

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity	Functional Group
O-H Stretch (broad)	3300 - 2500	Strong, Broad	Carboxylic Acid
N-H Stretch	3400 - 3100	Medium (two bands)	Amide
C-H Stretch	3000 - 2850	Medium	Aliphatic
C=O Stretch	~ 1710	Strong	Carboxylic Acid
C=O Stretch (Amide I)	~ 1650	Strong	Amide
N-H Bend (Amide II)	$\sim 1640 - 1550$	Medium	Amide

Note: Data is based on typical values for carboxylic acids and amides. Spectra for glutaric acid show a very broad O-H stretch from $3300\text{-}2500\text{ cm}^{-1}$ and a strong C=O stretch around 1700 cm^{-1} .^{[5][6]}

Figure 2. Key Functional Groups and IR Regions



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Caption: Correlation of **glutaramic acid**'s functional groups with their expected IR absorption regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and widely used method that requires minimal sample preparation.

[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To obtain an IR spectrum to identify the functional groups of **glutaramic acid**.

Materials:

- **Glutaramic acid** sample (solid or powder)
- FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

- **Background Spectrum:** Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- **Sample Application:** Place a small amount of the **glutaramic acid** powder onto the center of the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.[\[11\]](#)
- **Sample Spectrum:** Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- **Cleaning:** After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft wipe and a suitable solvent like isopropanol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.^[12] It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.^[13]

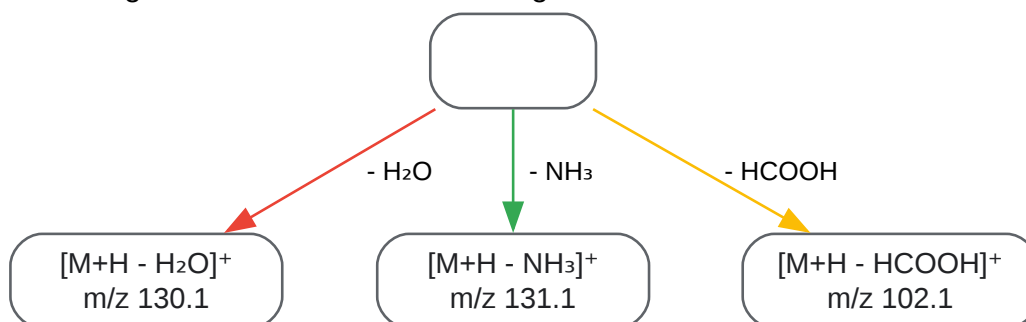
Molecular Ion and Fragmentation Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), **glutaramic acid** (MW: 147.13 g/mol) is expected to be detected as a protonated molecule $[M+H]^+$ at m/z 148.1 or a deprotonated molecule $[M-H]^-$ at m/z 146.1.^{[14][15][16]} Under harsher conditions or tandem MS (MS/MS), characteristic fragmentation occurs.

Plausible Fragmentation Pathways (Positive Ion Mode):

- Loss of H_2O (m/z 130.1): Dehydration from the carboxylic acid group.
- Loss of NH_3 (m/z 131.1): Loss of ammonia from the amide group.
- Loss of $COOH$ (m/z 103.1): Loss of the carboxyl group as a radical (less common in ESI) or $HCOOH$ (m/z 102.1).
- α -cleavage: Cleavage of bonds adjacent to the carbonyl groups is also a common fragmentation pathway for carboxylic acids.^[17]

Figure 3. Plausible ESI-MS Fragmentation of Glutaramic Acid



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Caption: Potential fragmentation pathways for protonated **glutaramic acid** in ESI-MS.

Experimental Protocol: Electrospray Ionization (ESI)-MS

This protocol describes the direct infusion analysis of **glutaramic acid** using ESI-MS.

Objective: To determine the molecular weight and observe the fragmentation pattern of **glutaramic acid**.

Materials:

- **Glutaramic acid** sample
- High-purity solvent (e.g., methanol, water, acetonitrile, often with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode)
- Mass spectrometer with an ESI source
- Syringe pump and syringe

Procedure:

- Sample Preparation: Prepare a dilute solution of **glutaramic acid** (e.g., 1-10 µg/mL) in the chosen solvent system.
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions.
 - Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to values suitable for small molecule analysis.
- Sample Infusion:
 - Load the sample solution into a syringe and place it in the syringe pump.
 - Infuse the sample into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min).

- Data Acquisition:
 - Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., m/z 50-300).
 - If fragmentation analysis is desired, perform a product ion scan (MS/MS) by selecting the precursor ion (e.g., m/z 148.1) in the first mass analyzer and scanning for fragment ions in the second.
- Data Analysis: Identify the molecular ion peak and analyze the masses of the fragment ions to deduce the fragmentation pathways.

Conclusion

The integrated application of NMR, IR, and MS provides a robust and definitive characterization of **glutaramic acid**. ^1H and ^{13}C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and amide functional groups, and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. Together, these techniques form a self-validating system essential for the rigorous scientific investigation and quality control required in research and drug development.

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